Gallium(III) sulfate hydrate

Description

Overview of Gallium(III) Chemistry and Hydrated Species

Gallium, a post-transition metal in Group 13 of the periodic table, predominantly exists in the +3 oxidation state. thechemicalelements.com In aqueous solutions, the gallium(III) ion does not exist as a simple, bare ion but is coordinated by water molecules to form hydrated species. The most common and stable of these is the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, which possesses an octahedral geometry. wikipedia.orgresearchgate.net The interaction between the small, highly charged Ga³⁺ ion and the surrounding water ligands is strong, leading to significant hydrolysis, especially as the pH of the solution increases.

This hydrolysis process involves the deprotonation of the coordinated water molecules to form various hydroxo- and oxo-bridged species. Depending on factors such as pH and gallium concentration, a complex array of monomeric and polynuclear species can be formed. researchgate.netpsu.edu Studies have identified species ranging from simple monomers like [Ga(OH)(H₂O)₅]²⁺ to larger polymeric structures. researchgate.netrsc.org The formation of these different species is a critical aspect of gallium chemistry, influencing its solubility, reactivity, and the nature of the solid phases that can be crystallized from solution.

One such solid phase is gallium(III) sulfate (B86663) hydrate (B1144303). When gallium metal or its oxide/hydroxide (B78521) is dissolved in sulfuric acid, a solution containing [Ga(OH₂)₆]³⁺ and sulfate ions is formed. wikipedia.org Upon concentration or cooling, a crystalline solid, gallium(III) sulfate hydrate, precipitates. The degree of hydration can vary, with the octadecahydrate, Ga₂(SO₄)₃·18H₂O, being a commonly cited form. wikipedia.orgdbpedia.org

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | Ga₂(SO₄)₃·xH₂O |

| Appearance | White crystalline powder or aggregates |

| Molar Mass (anhydrous) | 427.63 g/mol webqc.org |

| Melting Point | Decomposes at 105–110 °C |

| Density | 3.86 g/cm³ wikipedia.org |

| Solubility | Slightly soluble in water and acids |

| Hygroscopicity | Highly hygroscopic |

Significance of this compound in Contemporary Chemical Research

The importance of this compound in modern chemical research stems primarily from its role as a precursor and a catalyst. Its utility as a starting material for the synthesis of other gallium compounds is a cornerstone of its significance. For instance, the thermal decomposition of this compound is a method used to produce high-purity gallium(III) oxide (Ga₂O₃), a wide-bandgap semiconductor with significant applications in electronics and optoelectronics.

Furthermore, this compound has demonstrated considerable potential as a solid acid catalyst in various organic transformations. Its catalytic activity is particularly notable in esterification reactions, where it can efficiently promote the formation of esters from carboxylic acids and alcohols. The heterogeneous nature of the solid catalyst offers advantages in terms of separation and reusability, aligning with the principles of green chemistry.

Interactive Data Table: Synthesis Methods for this compound

| Method | Description |

| Direct Reaction | Dissolution of gallium metal in concentrated sulfuric acid, followed by crystallization. |

| From Gallium Hydroxide/Oxide | Reaction of gallium(III) hydroxide or oxide with sulfuric acid. |

| From Gallium Acetate (B1210297) | Reaction of hydroxygallium diacetate with sulfuric acid. wikipedia.org |

Research Landscape and Gaps in Understanding this compound Systems

The current research landscape for this compound is characterized by investigations into its synthesis, characterization, and application. Techniques such as X-ray diffraction (XRD), Raman spectroscopy, and ⁷¹Ga Nuclear Magnetic Resonance (NMR) spectroscopy are employed to probe its structure and the nature of gallium species in solution. XRD studies have confirmed that the anhydrous form, Ga₂(SO₄)₃, is isostructural with iron(III) sulfate and possesses a rhombohedral crystal structure with the space group R-3. wikipedia.org

Despite these advances, significant gaps in our understanding of this compound systems remain. A complete and unambiguous characterization of all the polymeric species that form during the hydrolysis of gallium(III) ions in sulfate-containing solutions is yet to be achieved. The precise mechanisms by which these complex species assemble and influence the crystallization of different hydrates are not fully elucidated.

Moreover, while the catalytic activity of Gallium(III) sulfate in reactions like esterification is recognized, a detailed mechanistic understanding at the molecular level is still an area of active research. Elucidating the nature of the active catalytic sites and the reaction pathways would enable the rational design of more efficient and selective catalysts. The intricate interplay between the solid-state structure of the hydrate and its catalytic performance also warrants further investigation. Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound in various fields of chemical science and technology.

Structure

2D Structure

Properties

IUPAC Name |

digallium;trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNGAUGWXGMLDK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

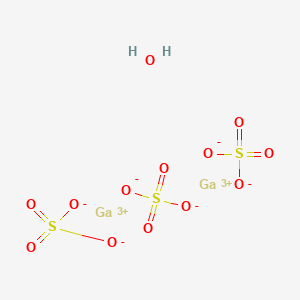

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation of Gallium Iii Sulfate Hydrate Systems

X-ray Diffraction Studies

X-ray diffraction (XRD) serves as a fundamental tool for the structural analysis of gallium(III) sulfate (B86663) and its various hydrated forms, providing definitive information on atomic arrangement and phase composition.

X-ray diffraction analysis has been pivotal in determining the crystal structures of gallium(III) sulfate compounds. The anhydrous form, Ga₂(SO₄)₃, has been identified through XRD as a simple salt. wikipedia.org Structural studies reveal that anhydrous Ga₂(SO₄)₃ is isostructural with iron(III) sulfate, crystallizing in the rhombohedral space group R3̅. wikipedia.orgdbpedia.org

The most commonly cited hydrate (B1144303), gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O), is formed by crystallization from aqueous solutions at room temperature. wikipedia.orgdbpedia.org The composition of this crystallohydrate has been firmly established through techniques including X-ray diffraction phase analysis. finechem-mirea.rufinechem-mirea.ru

Table 1: Crystallographic Data for Anhydrous Gallium(III) Sulfate

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Anhydrous Gallium(III) Sulfate | Ga₂(SO₄)₃ | Rhombohedral | R3̅ | wikipedia.orgdbpedia.org |

Phase analysis using XRD is crucial for monitoring the transformations of gallium(III) sulfate hydrates. For instance, thermal analysis coupled with XRD shows that Ga₂(SO₄)₃·18H₂O loses its water in multiple steps upon heating between 40°C and 350°C to form the anhydrous phase. finechem-mirea.ru

A significant structural relationship exists between anhydrous gallium(III) sulfate and iron(III) sulfate, as they are isostructural. wikipedia.orgdbpedia.org Furthermore, gallium(III) sulfate forms basic salts that are isostructural with minerals of the alunite-jarosite group. wikipedia.orgpsu.edunih.gov When aqueous solutions of gallium(III) sulfate are heated, a basic gallium(III) sulfate precipitates. rsc.orgresearchgate.net XRD analysis has identified this compound as having an alunite-type structure with the formula (H₃O)Ga₃(SO₄)₂(OH)₆. wikipedia.orgrsc.org These galloalunites crystallize in the rhombohedral space group R3m. psu.edufmm.ru This family of compounds includes various members where the A-site cation can be Na⁺, K⁺, Rb⁺, NH₄⁺, or H₃O⁺. wikipedia.orgpsu.edu

Table 2: Isostructural Relationships of Gallium(III) Sulfate Compounds

| Gallium Compound | General Formula | Isostructural With | Crystal System | Space Group | Reference |

|---|---|---|---|---|---|

| Anhydrous Gallium(III) Sulfate | Ga₂(SO₄)₃ | Iron(III) Sulfate (Fe₂(SO₄)₃) | Rhombohedral | R3̅ | wikipedia.orgdbpedia.org |

| Basic Gallium Sulfate (Oxonium Galloalunite) | (H₃O)Ga₃(SO₄)₂(OH)₆ | Alunite (B1170652) (KAl₃(SO₄)₂(OH)₆) | Rhombohedral | R3m | wikipedia.orgpsu.edursc.org |

Spectroscopic Characterization Techniques

Spectroscopic methods provide deeper insight into the vibrational properties, hydration phenomena, and coordination chemistry of gallium(III) sulfate hydrates.

Raman spectroscopy is a powerful technique for studying the hydration of the Ga³⁺ ion in aqueous sulfate solutions. In these solutions, the gallium ion exists as the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺. wikipedia.orgrsc.org The Raman spectrum of this ion is characterized by several distinct vibrational modes corresponding to the GaO₆ core. rsc.orgresearchgate.netrsc.org The most intense, strongly polarized band, assigned to the symmetric stretching mode (ν₁(a₁g)) of the GaO₆ octahedron, appears at 526 cm⁻¹. rsc.orgresearchgate.net Other depolarized modes for the [Ga(OH₂)₆]³⁺ ion have also been assigned. rsc.orgresearchgate.netrsc.org

Studies have shown that in sulfate solutions, sulfate ions can penetrate the first hydration sphere of the gallium ion to form inner-sphere sulfato complexes. rsc.orgrsc.org This complex formation is entropically driven and favored by increasing temperature. rsc.orgresearchgate.net The formation of these sulfato complexes is evidenced in the Raman spectrum by the splitting of sulfate modes and the appearance of a new band corresponding to the Ga(III)–OSO₃²⁻ ligand vibration at 272 cm⁻¹. rsc.org

Table 3: Key Raman Vibrational Modes for Aqueous Gallium(III) Sulfate Species

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|---|

| [Ga(OH₂)₆]³⁺ | ν₁(a₁g) | 526 | Symmetric Ga-O stretch | rsc.orgresearchgate.net |

| [Ga(OH₂)₆]³⁺ | ν₂(e_g) | 430 | GaO₆ deformation | rsc.orgrsc.org |

| [Ga(OH₂)₆]³⁺ | ν₅(f₂g) | 328 | GaO₆ deformation | rsc.orgrsc.org |

| Inner-sphere sulfato complex | - | 272 | Ga(III)–OSO₃²⁻ ligand vibration | rsc.org |

NMR spectroscopy provides valuable information on the local environment of specific nuclei within the gallium(III) sulfate hydrate system.

⁷¹Ga NMR: This technique is used to probe the coordination environment of the gallium nucleus. Studies of aqueous gallium(III) sulfate solutions using ⁷¹Ga NMR, in conjunction with Raman spectroscopy, have confirmed the formation of thermodynamically stable gallium(III) sulfato complexes. rsc.orgresearchgate.net ⁷¹Ga NMR spectroscopy is instrumental in investigating the atomic structures of aqueous Ga³⁺ complexes across various pH levels and counter-ions, helping to distinguish between different species such as monomers, polyoxogallate structures, and other complexes. rsc.orgresearchgate.net

Proton (¹H) NMR: Proton NMR has been particularly insightful in characterizing the nature of hydration in certain solid gallium sulfate compounds. Steady-state and transient proton resonance studies on hydrated gallium sulfate have provided strong evidence for the existence of the oxonium ion (H₃O⁺). aip.org These findings support the formulation of basic gallium sulfate as (H₃O)Ga₃(OH)₆(SO₄)₂, rather than as a simple hydrate. aip.orgrruff.info The NMR data indicate that these oxonium ions undergo thermally activated reorientations and translational diffusion within the crystal lattice. aip.org

Infrared (IR) spectroscopy complements Raman studies by providing information on the vibrational modes of functional groups within gallium(III) sulfate hydrates. It is particularly useful for identifying the presence of sulfate ions (SO₄²⁻), hydroxyl groups (OH⁻), and water molecules (H₂O). rsc.orgscispace.com The characteristic absorption bands of water, such as O-H stretching and bending vibrations, appear in the regions of 3800–3200 cm⁻¹ and 1700–1600 cm⁻¹, respectively, allowing for the characterization of the hydration state. scispace.com The infrared active mode ν₃(f₁u) for the [Ga(OH₂)₆]³⁺ ion has been observed at 510 cm⁻¹. rsc.orgrsc.org IR spectroscopy has also been employed in the characterization of basic gallium sulfates of the alunite type, helping to confirm their structure and composition. rsc.org

Thermal Analysis for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are crucial for determining the hydration states and thermal stability of this compound. By monitoring changes in physical properties as a function of temperature, these methods reveal the temperatures at which dehydration and decomposition occur.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This technique identifies the temperatures at which thermal events such as dehydration and decomposition occur.

Studies on gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O) reveal a multi-stage dehydration process. The loss of its 18 water molecules occurs in several steps over a broad temperature range, typically starting around 40°C and completing by approximately 350°C. psu.edu The process involves the sequential release of water molecules, leading to the formation of lower hydrates before the anhydrous salt, Ga₂(SO₄)₃, is formed. reading.ac.ukfinechem-mirea.ru The anhydrous gallium(III) sulfate is stable until much higher temperatures, where it ultimately decomposes. The final decomposition of anhydrous Ga₂(SO₄)₃ into nanocrystalline gallium(III) oxide (Ga₂O₃) and sulfur oxides occurs at temperatures reported to be between 680°C and 700°C. psu.edureading.ac.uk

The precise temperatures for these transitions can vary depending on factors like heating rate and atmospheric conditions.

Table 1: Reported Thermal Events for this compound via DTA

| Thermal Event | Temperature Range (°C) | Resulting Product | Source(s) |

| Dehydration | 40 - 350 | Anhydrous Ga₂(SO₄)₃ | psu.edu |

| Dehydration | >150 - >310 | Anhydrous Ga₂(SO₄)₃ | reading.ac.uk |

| Decomposition | ~700 | Ga₂O₃ | psu.edu |

| Decomposition | >680 | Ga₂O₃ | reading.ac.uk |

This table presents data from different sources, which may account for the variations in temperature ranges.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When coupled with a mass spectrometer (MS), the technique allows for the simultaneous identification of the gaseous molecules evolved during thermal decomposition. This combination, known as TGA-MS or Evolved Gas Analysis (EGA), provides a detailed pathway of the decomposition process.

For Ga₂(SO₄)₃·18H₂O, TGA confirms the stepwise loss of water. A total mass loss corresponding to the 18 water molecules is observed upon heating. The decomposition of the resulting anhydrous salt at higher temperatures involves the release of sulfur trioxide (SO₃), which can further break down into sulfur dioxide (SO₂) and oxygen (O₂).

Detailed TGA-MS studies on related synthetic galloalunite compounds, such as (H₃O)Ga₃(SO₄)₂(OH)₆ and NH₄Ga₃(SO₄)₂(OH)₆, illustrate the power of this technique. The analysis tracks the evolution of specific gaseous species by monitoring their mass-to-charge ratios (m/z). psu.edu For instance, the decomposition of oxonium galloalunite shows distinct stages:

Dehydroxylation and Dehydration: Release of water (m/z = 18).

Desulfation: Release of SO₃ (m/z = 80) and its decomposition product SO₂ (m/z = 64). psu.edu

Similarly, for ammonium-galloalunite, the initial stage also involves the release of ammonia (B1221849) (NH₃, m/z = 17). psu.edu These studies on analogous compounds provide a model for the high-temperature decomposition of gallium(III) sulfate, confirming the evolution of sulfur oxides.

Table 2: TGA-MS Decomposition Profile for Synthetic Oxonium Galloalunite

| Temperature Range (°C) | Evolved Gas Species | Key m/z Values Monitored | Solid Products | Source(s) |

| 200 - 470 | H₂O | 17, 18 | Ga₂O₃, Ga(HSO₄)₃ | psu.edu |

| ~675 - 690 | H₂O, SO₃, SO₂ | 18, 64, 80 | Ga₂O₃, Ga₂(SO₄)₃ | psu.edu |

| >740 | SO₃, SO₂ | 64, 80 | Ga₂O₃ | psu.edu |

This table is based on the decomposition of a related galloalunite compound, (H₃O)Ga₃(SO₄)₂(OH)₆, as a model for the evolved gas analysis technique.

Wet Chemical Analysis for Stoichiometry and Composition Determination

Wet chemical analysis provides quantitative data on the elemental composition of this compound, which is essential for confirming its stoichiometry. These methods involve dissolving the compound and then using classical or instrumental techniques to determine the concentration of its constituent ions, primarily gallium (Ga³⁺) and sulfate (SO₄²⁻).

A common approach involves purifying commercial Ga₂(SO₄)₃·18H₂O by precipitating it from an aqueous solution with ethanol (B145695), drying the product, and then preparing a stock solution. psu.edu The concentration of gallium and sulfate in this stock solution can then be accurately determined. One powerful instrumental method for this is Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) . For this analysis, the solid sample is first digested in acid to ensure complete dissolution. The ICP-OES instrument then measures the characteristic light emitted by the elements in the sample, allowing for precise quantification of gallium and sulfur. psu.edu

Classical gravimetric methods have also been described for the determination of gallium. One such procedure involves separating gallium from other elements, like aluminum, by precipitating it from a sulfuric acid solution using cupferron. In this method, gallium is determined by difference from a mixed oxide residue. nist.gov An alternative, more direct gravimetric method involves the extraction of gallium from a hydrochloric acid solution with ether, followed by precipitation and ignition to gallium(III) oxide (Ga₂O₃), which is then weighed. nist.gov

The precipitation of basic gallium sulfate can also be achieved by neutralizing an alkaline solution of gallium with sulfuric acid, where dissolved gallium (as Ga(OH)₄⁻) precipitates as gallium hydroxide (B78521) and subsequently as basic sulfate. google.com These methods are fundamental for verifying that the synthesized material has the correct Ga:S molar ratio, as expected for Ga₂(SO₄)₃.

Computational Chemistry and Theoretical Modeling of Gallium Iii Sulfate Hydrate Systems

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, provide a powerful tool for understanding the intrinsic properties of hydrated gallium(III) ions. These calculations are fundamental to describing the geometry, vibrational characteristics, and energetics of the [Ga(OH₂)n]³⁺ clusters that form the primary coordination sphere of the gallium ion in aqueous solution.

Geometry Optimizations of Hydrated Gallium(III) Clusters ([Ga(OH₂)n]³⁺)

Theoretical studies have extensively investigated the geometry of hydrated gallium(III) clusters, [Ga(OH₂)n]³⁺, where 'n' typically ranges from 1 to 6. Using methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with various basis sets, researchers have determined the optimized geometries of these clusters. conicet.gov.ararxiv.org For the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, which is the predominant species in aqueous solution, calculations have shown that the global minimum energy structure possesses Tₕ symmetry. acs.org

The inclusion of a second hydration sphere in the calculations, as in the [Ga(OH₂)₁₈]³⁺ cluster (representing six water molecules in the first sphere and twelve in the second), has been shown to be crucial for accurately reproducing experimental observations. conicet.gov.ararxiv.org These more complex models provide a more realistic representation of the hydrated ion in solution.

Table 1: Optimized Geometries of Hydrated Gallium(III) Clusters

| Cluster | Computational Method | Basis Set | Predicted Symmetry | Reference |

| [Ga(OH₂)₆]³⁺ | HF, MP2 | up to 6-31+G | Tₕ | acs.org |

| [Ga(OH₂)₁₈]³⁺ | HF | 6-31G | T | conicet.gov.ararxiv.org |

Theoretical Binding Enthalpy Calculations for Hydrated Ions

Ab initio methods can also be used to calculate the binding enthalpy of hydrated ions, providing insight into the strength of the ion-water interactions. The theoretical binding enthalpy for the [Ga(OH₂)₆]³⁺ cluster accounts for a significant portion, approximately 62%, of the experimentally determined single-ion hydration enthalpy of Ga(III). conicet.gov.ararxiv.org This discrepancy highlights the importance of contributions from outer hydration spheres. When the second hydration sphere is included in the calculations for the [Ga(OH₂)₁₈]³⁺ cluster, the calculated binding enthalpy is still slightly underestimated compared to the experimental value, indicating the complexity of fully capturing the thermodynamics of hydration. conicet.gov.ararxiv.org

Density Functional Theory (DFT) Applications in Gallium Oxide Polymorphs (as decomposition products)

Upon heating, gallium(III) sulfate (B86663) hydrate (B1144303) is known to decompose, ultimately forming gallium oxide (Ga₂O₃). researchgate.net Gallium oxide exists in several polymorphic forms, including α, β, γ, δ, and ε phases, with the β-polymorph being the most thermodynamically stable. mdpi.comaip.org Density Functional Theory (DFT) has emerged as a critical tool for investigating the structural, electronic, and thermodynamic properties of these polymorphs.

DFT calculations allow for the determination of the total energies of the different Ga₂O₃ phases, which helps in predicting their relative stabilities and the phase transitions that may occur during decomposition. aub.edu.lb For instance, studies have used DFT to explore the electronic band structures and densities of states for various polymorphs, providing insights into their potential applications as semiconductor materials. acs.orgmdpi.com Furthermore, DFT can be employed to study the surface properties and defect chemistry of these oxides, which are crucial for understanding their reactivity and performance in applications such as catalysis and gas sensing. researchgate.net While direct DFT studies on the decomposition pathway of gallium(III) sulfate hydrate to specific Ga₂O₃ polymorphs are not abundant, the foundational understanding of the properties of these oxides provided by DFT is indispensable for characterizing the final decomposition products.

Molecular Dynamics Simulations for Hydration Dynamics and Ion-Pair Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution, allowing for the investigation of hydration shell dynamics and the nature of ion-ion interactions.

MD simulations of the hydrated Ga³⁺ ion have revealed the structure and dynamics of the surrounding water molecules. kemdikbud.go.idresearchgate.net These simulations can determine key properties such as the radial distribution functions (RDFs), which provide information about the Ga-O distances in the hydration shells, and the coordination numbers of the hydrated ion. kemdikbud.go.id Studies have shown that the Ga³⁺ ion is typically coordinated by six water molecules in the first hydration shell, forming a stable [Ga(OH₂)₆]³⁺ complex. kemdikbud.go.idresearchgate.net The simulations also allow for the study of the exchange dynamics of water molecules between the first and second hydration shells, providing insights into the lability of the hydrated complex. kemdikbud.go.idresearchgate.net

While specific MD simulations focusing on the ion-pairing between Ga³⁺ and SO₄²⁻ ions are not extensively reported, the general principles of ion-pairing in aqueous solutions are well-established through MD simulations. pku.edu.cnnih.gov These simulations can elucidate the formation of contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and solvent-separated ion pairs (SSIPs). For a system like gallium(III) sulfate, MD simulations could, in principle, be used to determine the potential of mean force between the Ga³⁺ and SO₄²⁻ ions, which would quantify the thermodynamic stability of different ion-pair configurations. Such studies would be invaluable for understanding the speciation of gallium(III) sulfate in aqueous solutions and the initial stages of nucleation and precipitation.

Coordination Chemistry and Aqueous Solution Behavior of Gallium Iii Sulfate Hydrate

Investigation of Hexaaquagallium(III) Ion ([Ga(OH₂)₆]³⁺) Formation and Stability

In aqueous solutions, the gallium(III) ion predominantly exists as the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺. wikipedia.orgvulcanchem.com This complex cation has an octahedral geometry (Oₕ symmetry) where the central gallium ion is coordinated to six water molecules. researchgate.netrsc.orgresearchgate.net Spectroscopic studies, particularly Raman spectroscopy, have been instrumental in characterizing this hydrated ion.

The hexaaquagallium(III) ion is thermodynamically stable, especially in solutions containing non-complexing anions like perchlorate (B79767). researchgate.netrsc.orgresearchgate.net Raman spectroscopic data show that in gallium(III) perchlorate solutions, the [Ga(OH₂)₆]³⁺ ion remains stable across a range of temperatures and concentrations, with no evidence of inner-sphere complex formation. researchgate.netrsc.org The stability of this hydrated ion is a crucial factor in the chemistry of gallium(III) in aqueous environments.

Table 1: Raman Spectroscopic Data for the Hexaaquagallium(III) Ion in Perchlorate Solution researchgate.netrsc.org

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) |

| ν₁(a₁g) | Stretching | 526 |

| ν₂(e₉) | Bending | 430 |

| ν₅(f₂₉) | Bending | 328 |

| ν₃(f₁ᵤ) (Infrared active) | Stretching | 510 |

Mechanisms of Inner-Sphere and Outer-Sphere Complexation with Sulfate (B86663) Anions

In the presence of sulfate anions, the coordination environment of the gallium(III) ion changes through the formation of both inner-sphere and outer-sphere complexes.

Outer-Sphere Complexation: This involves the electrostatic interaction between the fully hydrated [Ga(OH₂)₆]³⁺ cation and the sulfate anion (SO₄²⁻), without the displacement of any of the coordinated water molecules. The ions remain separated by their respective hydration shells. This type of complexation is often the initial step in the interaction between the hydrated metal ion and the ligand.

Inner-Sphere Complexation: This is a more direct interaction where a sulfate anion displaces one or more water molecules from the primary coordination sphere of the gallium(III) ion. researchgate.net This results in the formation of species such as [Ga(OH₂)₅(SO₄)]⁺. Studies have shown that the formation of these inner-sphere sulfato complexes is a key step in the crystallization of gallium(III) sulfate hydrates.

Raman spectroscopy and ⁷¹Ga NMR have been employed to distinguish between these complexation mechanisms. researchgate.netrsc.org Unlike in nitrate (B79036) solutions where the inner-sphere complex is weak and disappears upon dilution, the gallium(III) sulfato complex is thermodynamically stable. researchgate.netrsc.org

Influence of Temperature and Concentration on Hydration and Complexation Equilibria

Temperature and concentration play significant roles in the equilibrium between the different gallium(III) species in sulfate solutions.

Effect of Temperature: An increase in temperature favors the formation of inner-sphere sulfato complexes. researchgate.netrsc.org This indicates that the process is entropically driven, likely due to the release of water molecules from the hydration sphere upon complexation. researchgate.netrsc.org At lower temperatures (e.g., 25°C), the hexaaquagallium(III) ion is the predominant species. However, at elevated temperatures (above 60°C), the equilibrium shifts towards the formation of inner-sphere complexes like [Ga(OH₂)₅(SO₄)]⁺ and even [Ga(OH₂)₄(SO₄)₂]⁻.

Effect of Concentration: The concentration of both gallium(III) and sulfate ions influences the extent of complexation. Higher concentrations of sulfate ions will, according to Le Chatelier's principle, shift the equilibrium towards the formation of sulfato complexes. The initial concentration of gallium ions has also been shown to affect their adsorption capacities. researchgate.net

Table 2: Effect of Temperature on Gallium(III) Species in Sulfate Solution researchgate.net

| Temperature | Predominant Gallium(III) Species |

| Low (e.g., 25°C) | [Ga(OH₂)₆]³⁺ |

| High (>60°C) | [Ga(OH₂)₅(SO₄)]⁺, [Ga(OH₂)₄(SO₄)₂]⁻ |

Characterization of Protonated Species (e.g., Oxonium Ions) in Hydrated Systems

The high charge density of the Ga³⁺ ion polarizes the coordinated water molecules in the [Ga(OH₂)₆]³⁺ complex, increasing their acidity. This can lead to the deprotonation of these water molecules, forming hydroxoaqua complexes and releasing protons (H⁺) into the solution. These protons can then associate with bulk water molecules to form oxonium ions (H₃O⁺) and other protonated water clusters. The presence of these species contributes to the acidity of gallium(III) salt solutions. Basic gallium sulfates with the formula (H₃O)Ga₃(SO₄)₂(OH)₆ are known to exist, highlighting the role of protonated species in these systems. wikipedia.org

Formation and Precipitation Mechanisms of Polymeric and Basic Gallium(III) Sulfate Species

Under certain conditions, particularly at higher temperatures and pH values, the hydrolysis of the [Ga(OH₂)₆]³⁺ ion can lead to the formation of polymeric species. This process involves the formation of olation bridges (Ga-OH-Ga) between gallium centers. As hydrolysis proceeds, these polymeric species can grow in size and eventually precipitate from the solution as basic gallium(III) sulfates. researchgate.netrsc.org

One such precipitate is a basic gallium(III) sulfate of the alunite (B1170652) type, which has been characterized by wet chemical analysis and X-ray diffraction. researchgate.netrsc.org The formation of these basic salts is a complex process influenced by factors such as temperature, pH, and the concentration of gallium and sulfate ions. For instance, at a pH greater than 4, GaOOH can precipitate. Double sulfates with alkali metals or ammonium (B1175870), such as KGa₃(SO₄)₂(OH)₆, which are isostructural with alunite, are also known. wikipedia.org

Mechanistic Studies of Thermal Decomposition and Phase Transformation

Dehydration Pathways and Kinetics of Gallium(III) Sulfate (B86663) Hydrate (B1144303)

A study focusing on the reversible hydration and dehydration behavior of various metal sulfates, including Gallium(III) sulfate, investigated the process between 30°C and 200°C. This research is particularly relevant for applications such as thermochemical heat storage and provides insight into the lower temperature dehydration pathways.

High-Temperature Transformations to Anhydrous Gallium(III) Sulfate

As the temperature is increased, the intermediate hydrates of Gallium(III) sulfate continue to lose water molecules. The transformation to the anhydrous form, Ga₂(SO₄)₃, begins to occur at temperatures above 150°C and is generally considered complete above 310°C. wikipedia.org The complete removal of water results in a significant change in the material's crystal structure. The anhydrous Gallium(III) sulfate is isostructural with iron(III) sulfate. wikipedia.org

The table below summarizes the key temperature ranges for the dehydration and transformation to the anhydrous form based on available data.

| Transformation Stage | Temperature Range (°C) | Product |

| Initial Dehydration | 40 - 150 | Lower hydrates of Ga₂(SO₄)₃ |

| Formation of Anhydrous Salt | > 150 | Anhydrous Ga₂(SO₄)₃ begins to form |

| Complete Dehydration | > 310 | Fully anhydrous Ga₂(SO₄)₃ |

Decomposition to Gallium(III) Oxide (Ga₂O₃) and Other Thermally Stable Products

Upon further heating, anhydrous Gallium(III) sulfate remains stable up to approximately 680°C. wikipedia.org Above this temperature, it begins to decompose, yielding Gallium(III) oxide (Ga₂O₃) and releasing sulfur trioxide (SO₃) gas. wikipedia.org Some studies report this decomposition occurring at around 700°C, resulting in the formation of nanocrystalline Gallium(III) oxide. finechem-mirea.rufinechem-mirea.ru

Ga₂(SO₄)₃(s) → Ga₂O₃(s) + 3SO₃(g)

The resulting Gallium(III) oxide is a thermally stable product. The characteristics of this oxide, such as its crystallinity and particle size, can be influenced by the conditions of the decomposition process.

Influence of Initial Hydration State and Synthesis Conditions on Decomposition Products

The initial state of the Gallium(III) sulfate hydrate, including its degree of hydration and the method of its synthesis, can have a notable impact on the subsequent thermal decomposition process and the properties of the final Gallium(III) oxide product.

Different synthesis methods can lead to the formation of Gallium(III) sulfate hydrates with varying levels of hydration and potentially different crystalline structures. For instance, one common synthesis route involves the reaction of gallium(III) acetate (B1210297) with sulfuric acid, followed by precipitation of the hydrate. finechem-mirea.rufinechem-mirea.ru Another method involves dissolving Gallium(III) oxide in sulfuric acid and then concentrating the solution to crystallize the hydrate. The specific conditions of these syntheses, such as temperature, concentration, and the presence of impurities, can affect the nature of the initial hydrate.

While detailed studies explicitly correlating various synthesis parameters and initial hydration states with the final decomposition products are not extensively available, it is understood that factors such as the initial crystal size and morphology of the hydrate can influence the kinetics of dehydration and decomposition. For example, an amorphous precipitate of Gallium(III) sulfate, which can be formed using isopropanol (B130326) as a salting-out agent, exhibits different thermal behavior compared to the crystalline octadecahydrate. finechem-mirea.rufinechem-mirea.ru It is plausible that such variations in the precursor material could lead to differences in the particle size, surface area, and even the specific polymorph of the Gallium(III) oxide produced upon decomposition. Gallium(III) oxide is known to exist in several polymorphic forms (α, β, γ, δ, ε), and the formation of a specific phase can be sensitive to the precursor and the thermal treatment conditions. unipr.itunipr.itresearchgate.net

Applications of Gallium Iii Sulfate Hydrate in Advanced Materials Science Research

Precursor for Gallium-Based Semiconductors and Electronic Materials

The compound is a key starting material for producing gallium-based semiconductors, which are noted for their superior electronic and optoelectronic properties.

Gallium(III) sulfate (B86663) hydrate (B1144303) is instrumental in the synthesis of various gallium oxide (Ga2O3) polymorphs. nih.gov The most thermodynamically stable of these is the beta-gallium oxide (β-Ga2O3) polymorph. The synthesis process involves the thermal treatment of gallium(III) sulfate hydrate, which loses its water of crystallization in stages upon heating to form the anhydrous salt. finechem-mirea.ruwikipedia.org Further heating above 680°C causes decomposition, yielding gallium(III) oxide. wikipedia.org Specifically, heating anhydrous Ga2(SO4)3 at 700°C produces nanocrystalline Ga2O3. finechem-mirea.rufinechem-mirea.ru

Different polymorphs, including α-, β-, and γ-Ga2O3, can be obtained by calcining precursor materials derived from aqueous solutions. mpg.de For instance, β-Ga2O3 can be formed by annealing precursor materials at temperatures of 800°C or higher. researchgate.net This control over crystalline structure is crucial, as the properties of Ga2O3 are highly dependent on its polymorphic form. nih.gov

Gallium-based compounds are vital in the semiconductor industry, particularly for electronic and optoelectronic applications. samaterials.com While gallium arsenide (GaAs) is a well-known material in high-speed and optoelectronic devices, gallium oxide (Ga2O3) is an emerging ultrawide bandgap semiconductor. samaterials.com Its properties make it suitable for solar-blind ultraviolet photodetectors. mdpi.com The synthesis of high-quality Ga2O3 from precursors like this compound is a key step toward its integration into such advanced optoelectronic devices.

Role in the Development of Advanced Ceramics and Glass

This compound serves as a precursor to gallium oxide, a compound used in the formulation of specialized ceramics. samaterials.com When heated, Ga2O3 can react with various metal oxides, such as MgO, ZnO, and CoO, to form spinel-type structures, which are a class of advanced ceramics. samaterials.com The ability to generate high-purity gallium oxide from the sulfate precursor allows for precise control over the composition and properties of the final ceramic material.

Formation of Spinel-Type Oxide Materials (e.g., ZnGa2O4)

Gallium(III) sulfate is a critical reagent in the synthesis of spinel-type oxide materials, such as zinc gallium oxide (ZnGa2O4). nih.gov This material is a transparent conducting oxide with applications in transparent electrodes and phosphor materials. rsc.org The hydrothermal method is a common technique used for this synthesis, where an aqueous solution of gallium sulfate is reacted with a zinc salt, such as zinc sulfate. rsc.orgrsc.orgresearchgate.net

The properties of the resulting ZnGa2O4 nanocrystals, including their size, morphology, and chemical composition, are highly dependent on the reaction conditions. rsc.orgrsc.org By carefully controlling parameters like temperature, pH, and reactant concentrations, researchers can tailor the characteristics of the final spinel material to suit specific applications. nih.govrsc.org

| Parameter | Range/Value | Effect on ZnGa2O4 Product | Reference |

|---|---|---|---|

| Temperature | >180°C | Increased crystallite size and moves composition closer to stoichiometric ZnO/Ga2O3 = 1. | researchgate.net |

| pH | 2.5 to 10 | A single ZnGa2O4 spinel phase is synthesized within this range. Morphology changes from cubic to non-uniform polyhedrons as pH increases from 8 to 12. | nih.govrsc.org |

| ZnO/Ga2O3 Molar Ratio | Increased ratio | Lattice parameter approaches the value for stoichiometric composition. | rsc.orgresearchgate.net |

| Reaction Time | 8 - 24 hours (at 180°C) | Increased time leads to larger, thicker particles with a composition closer to stoichiometric. | nih.govresearchgate.net |

Utilization in Nanomaterial Synthesis Methodologies (e.g., Nanocrystalline Ga2O3)

The synthesis of nanomaterials often requires high-purity, easily decomposable precursors, and this compound fits this role for producing gallium-based nanostructures. A significant application is the production of nanocrystalline gallium oxide (Ga2O3). finechem-mirea.rufinechem-mirea.ru Thermal decomposition of anhydrous gallium(III) sulfate at 700°C directly yields nanocrystalline Ga2O3. finechem-mirea.rufinechem-mirea.ru

This method provides a straightforward route to obtaining Ga2O3 nanoparticles, which are of interest for their applications in electronics and catalysis. The morphology and crystal structure of the resulting nanocrystals can be influenced by the synthesis conditions. Other solution-based routes, often starting with different gallium salts, can produce various Ga2O3 nanostructures like nanorods and nanosheets through processes such as forced hydrolysis or hydrothermal synthesis followed by calcination. acs.orgrsc.orgresearchgate.networldscientific.com

Exploration as Precursors for Cathode Materials in Electrochemical Devices

In the search for new materials for energy storage, trivalent gallium compounds are being explored as potential components in cathode materials for electrochemical devices. finechem-mirea.rufinechem-mirea.ru Gallium(III) compounds are considered structural analogs to elements like iron, vanadium, and chromium, which are commonly used in cathode materials. finechem-mirea.rufinechem-mirea.ru The use of sulfate-based precursors is common in the production of cathode materials for lithium-ion batteries due to their cost-effectiveness. The ability to synthesize high-purity gallium oxide and other gallium compounds from this compound makes it a relevant precursor for research into next-generation battery technologies.

Catalytic Applications and Mechanistic Insights

Heterogeneous Catalysis

In heterogeneous catalysis, Gallium(III) sulfate (B86663) hydrate (B1144303) is typically immobilized on a solid support, which allows for easy separation from the reaction mixture and potential for catalyst recycling. This approach is central to developing more sustainable and efficient chemical processes.

Catalytic Activity in Esterification Reactions

A notable application of silica-supported gallium(III) sulfate hydrate is in esterification reactions. It has been successfully employed as a heterogeneous catalyst for the synthesis of n-heptyl p-hydroxybenzoate, which is formed from the esterification of p-hydroxybenzoic acid and heptanol (B41253). ottokemi.comchemdad.com The mechanism involves the catalyst providing an acidic environment that activates the carboxylic acid, facilitating the nucleophilic attack by the alcohol. This method demonstrates high efficiency and selectivity, highlighting its value in organic synthesis. Studies have shown that such catalytic systems can significantly increase the yield of the desired ester compared to uncatalyzed or traditionally catalyzed reactions.

The general reaction is as follows: p-hydroxybenzoic acid + heptanol ---(Ga₂(SO₄)₃·xH₂O/SiO₂)--> n-heptyl p-hydroxybenzoate + H₂O

Research into similar esterification reactions, such as the synthesis of methyl p-hydroxybenzoate using sulfuric acid, has detailed the reaction mechanism, which involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent removal of a water molecule to form the ester. cabidigitallibrary.org

Role with Strong Acid Cation Ion Exchange Resins in Organic Synthesis

This compound also exhibits excellent catalytic activity when combined with strong acid cation ion exchange resins. ottokemi.comchemdad.com This modified resin has been proven to be a highly effective catalyst for the synthesis of amyl hexanoate (B1226103). cqvip.comfishersci.es The resin provides a robust, insoluble support with strong acidic functional groups (like sulfonic acid groups), while the gallium ions enhance the catalytic activity. mdpi.comscispace.com This dual-component system benefits from the high selectivity and low catalyst activity loss often associated with ion-exchange resins. mdpi.com

A study on the synthesis of amyl hexanoate using a gallium sulfate-modified strong acid cation ion exchange resin identified optimal reaction conditions to maximize product yield. cqvip.com The findings from this study are summarized in the table below.

| Parameter | Condition | Resulting Yield |

|---|---|---|

| Catalyst Amount | 0.75 g | 97.8% |

| Alcohol to Acid Molar Ratio | 1.4 | |

| Reaction Time | 60 min | |

| Toluene Amount (water-carrying agent) | 15 mL |

The mechanism for this catalysis involves the ion exchange between the protons on the resin and the Ga(III) ions. mdpi.com The Ga(III) ions act as strong Lewis acid sites, coordinating with the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The resin structure facilitates the reaction and allows for easy separation and reuse of the catalyst.

Homogeneous Catalysis and Related Gallium(III) Species (e.g., Gallium(III) Triflate)

While gallium(III) sulfate itself is less commonly used in homogeneous catalysis, related gallium(III) species, particularly gallium(III) trifluoromethanesulfonate, or gallium(III) triflate (Ga(OTf)₃), have emerged as highly efficient and sustainable homogeneous Lewis acid catalysts. researchgate.netacs.orgnih.gov Gallium(III) triflate is noted for its high Lewis acidity, stability in aqueous media, and requirement of very low catalyst loadings to effectively drive a wide range of acid-catalyzed reactions. acs.orgnih.gov

Its applications in homogeneous catalysis are extensive and include:

Friedel-Crafts alkylations and acylations acs.orgnih.gov

Cycloaddition reactions researchgate.net

Mukaiyama aldol (B89426) condensations researchgate.net

Synthesis of biologically active heterocycles acs.orgnih.gov

The effectiveness of Ga(OTf)₃ stems from the strong electron-withdrawing nature of the triflate anion, which makes the gallium center a powerful Lewis acid. Its water-tolerant nature is a significant advantage, allowing for reactions to be conducted in aqueous media, which aligns with the principles of green chemistry. acs.orgnih.gov

Investigation of Reaction Rate Enhancement and Yield Optimization in Organic Transformations

The catalytic systems involving this compound and its derivatives have been the subject of studies aimed at enhancing reaction rates and optimizing product yields.

For the synthesis of amyl hexanoate using a gallium sulfate-modified ion exchange resin, a yield of 97.8% was achieved under optimized conditions, which included a reaction time of just 60 minutes. cqvip.com This indicates a significant rate enhancement provided by the catalyst.

In the case of homogeneous catalysis with gallium(III) triflate, its high catalytic activity allows for the use of very low catalyst loadings, often in the range of mol%, while still achieving high yields and chemo- and regioselectivity. acs.orgnih.gov For instance, in a [3+3] cycloaddition reaction, a solvate ionic liquid based on gallium(III) triflate (Ga-SIL) at 2 mol% loading led to full substrate conversion in just 30 minutes, with selectivity reaching 93.8% after 120 minutes. rsc.org This performance significantly surpassed that of the parent gallium(III) triflate salt. rsc.org

| Catalyst | Catalyst Loading (mol%) | Time (min) | Conversion | Selectivity |

|---|---|---|---|---|

| Ga(OTf)₃ | 2 | 240 | ~91% | ~90% |

| Ga-SIL (χGa(OTf)₃ = 0.33) | 2 | 30 | 100% | 86.8% |

| 120 | 100% | 93.8% |

Catalyst Regeneration and Reusability Studies in this compound Systems

A key advantage of heterogeneous catalysts and some advanced homogeneous systems is their potential for regeneration and reuse, which is crucial for economic viability and sustainability.

For the gallium sulfate-modified ion exchange resin used in amyl hexanoate synthesis, studies showed good reusability. cqvip.com The catalyst was reused five times, with the product yield remaining as high as 88.4% in the fifth cycle, demonstrating its robustness. cqvip.com

Similarly, significant progress has been made in the recyclability of gallium(III) triflate-based catalysts. Ga(OTf)₃ itself is noted for its excellent stability and recyclability. acs.orgnih.gov In studies involving solvate ionic liquids of gallium(III) triflate (Ga-SILs), the catalyst was successfully recycled over four consecutive reaction cycles, maintaining full substrate conversion and selectivities above 90%. rsc.orgresearchgate.net The recycling process involved extracting the product with a non-polar solvent like hexane, followed by isolation and washing of the catalyst layer. researchgate.net

Heterogeneous catalysts based on gallium(III) triflate supported on silica (B1680970) have also been developed for reactions like the Baeyer–Villiger oxidation, with studies demonstrating the potential for catalyst recycling. rsc.org

Research on Gallium Iii Sulfate Hydrate in Environmental and Biomedical Contexts Strictly Academic

Advanced Water Treatment Processes: Mechanisms of Heavy Metal Removal

Gallium(III) compounds, including oxides and those derived from gallium(III) sulfate (B86663) hydrate (B1144303), are being investigated for their potential in advanced water treatment processes, particularly for the removal of heavy metals. Gallium oxides have shown promise as photocatalysts for degrading organic pollutants like rhodamine B and methyl orange. frontiersin.org The mechanism often involves the generation of electron-hole pairs on the surface of the gallium oxide photocatalyst when exposed to UV or visible light. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS) that degrade pollutants. frontiersin.org

In addition to photocatalysis, biosorption has emerged as a cost-effective and environmentally friendly method for heavy metal removal. This process utilizes non-living biomass, such as algae, to sequester metal ions from wastewater. osti.govosti.gov Studies have shown that dead freshwater green algae, like Chlorella sorokiniana, can effectively remove gallium from simulated semiconductor manufacturing wastewater. osti.govosti.gov The adsorption capacity is influenced by pH, with higher pH values generally leading to increased removal efficiency. osti.gov This pH dependency suggests that the interaction is related to the surface charge of the biomass and the speciation of gallium in the solution. osti.gov This property also allows for the possibility of regenerating the biosorbent and recovering the captured gallium by washing with an acidic solution. osti.gov

Research has also explored the use of gallium-binding peptides for the recovery of gallium from industrial wastewater. researchgate.netresearchgate.net These peptides can be immobilized on a solid support, creating a biocomposite material with high specificity for gallium ions. researchgate.net The binding of gallium to these peptides can be influenced by the surrounding buffer conditions, indicating a complex interaction that can be tailored for specific applications. researchgate.net

Table 1: Adsorption Capacities of Various Materials for Gallium(III) Removal

| Adsorbent Material | Adsorption Capacity (mg/g) | pH | Reference |

| Chlorella sorokiniana (dead algae) | 14.1 | 2.3 | osti.gov |

| Chlorella sorokiniana (dead algae) | 38.5 | 2.8 | osti.gov |

This table is interactive. Click on the headers to sort the data.

Biomedical Research: Molecular Scaffolds and Complexation Studies

In the biomedical field, gallium(III) compounds are being explored for their potential as molecular scaffolds and in complexation studies, with a focus on developing new diagnostic and therapeutic agents.

Gallium(III) has the ability to form stable complexes with a variety of biological ligands, including peptides and thiosemicarbazones. mdpi.comnih.govresearchgate.net This is partly due to its chemical similarities to iron(III), allowing it to interact with biological molecules that typically bind to iron. acs.org However, unlike iron, gallium(III) is redox-inactive under physiological conditions, which means it cannot be easily reduced. This property is key to some of its biological effects. acs.org

Researchers have synthesized and characterized a range of gallium(III) complexes with different ligands to study their stability and potential applications. nih.govresearchgate.net For example, complexes with thiosemicarbazone ligands have been shown to be highly stable, suggesting their suitability for applications like radio-imaging where the gallium ion needs to be held securely. nih.govresearchgate.net The stability and biological activity of these complexes are influenced by the structure of the ligand. mdpi.com

Studies have also investigated the complexation of gallium ions with thiouracil derivatives, which are compounds with known therapeutic properties. mdpi.com These studies have shown that thiouracil derivatives can stabilize gallium ions, potentially leading to new therapeutic compounds. mdpi.com The formation of these complexes is pH-dependent, with different species being formed at different pH levels. mdpi.com

Furthermore, the interaction of gallium with peptides has been a significant area of research. researchgate.netmdpi.com Isothermal titration calorimetry has been used to characterize the thermodynamics of these interactions, revealing that the complex formation can be influenced by the buffer conditions. researchgate.net Computational modeling has also been employed to predict the structure of these gallium-peptide complexes and identify potential binding sites. researchgate.net

The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging is a major focus of gallium research. While Gallium-68 (⁶⁸Ga) is a widely used PET isotope, there is also interest in developing methods to label gallium complexes with other radioisotopes like Fluorine-18 (¹⁸F). nih.govnih.govopenmedscience.commdpi.com

Recent research has focused on creating molecular scaffolds that can bind ¹⁸F. nih.govacs.orgresearchgate.net One approach involves synthesizing gallium(III) complexes with specific chelators, such as macrocyclic bis-phosphinate ligands. nih.govacs.org These complexes can then undergo a reaction where a chloride ligand is exchanged for an ¹⁸F ion. acs.org The stability of the resulting ¹⁸F-gallium complex is crucial for its use as a radiotracer. Studies have shown that the choice of chelator significantly impacts the stability of the complex, with some showing excellent stability in physiological conditions. nih.govacs.org

This single-step radiofluorination method offers a promising strategy for the late-stage labeling of biomolecules for PET imaging. nih.gov The development of stable Ga-¹⁸F radiotracers could provide new tools for medical diagnostics. researchgate.net

Table 2: Stability of Gallium-¹⁸F Radiocomplexes

| Complex | Formulation | Radiochemical Purity (RCP) at 4h | Reference |

| [Ga¹⁸F(Bn-NODP)] | 90:10 H₂O/EtOH | 99% | nih.govacs.org |

| [Ga¹⁸F(Bn-NODP)] | 90:10 PBS/EtOH | ~95% | nih.govacs.org |

| [Fe¹⁸F(n-NODP)] | H₂O/EtOH or PBS/EtOH | Unstable | nih.govacs.org |

This table is interactive. Click on the headers to sort the data.

Analytical Methodologies for Gallium(III) Detection

Accurate and sensitive methods for the detection of gallium(III) are essential for both environmental monitoring and biomedical research. rsc.org A variety of analytical techniques have been developed for this purpose. researchgate.netresearchgate.net

Spectrophotometric and colorimetric methods offer a relatively simple and cost-effective way to determine gallium(III) concentrations. nih.govtubitak.gov.trresearchgate.net These methods are often based on the formation of a colored complex between gallium(III) and a specific reagent. For instance, a method using p-aminohippuric acid-functionalized gold nanoparticles has been developed. nih.govtubitak.gov.trresearchgate.net In the presence of gallium(III), these nanoparticles aggregate, causing a color change from red to blue, which can be measured spectrophotometrically. tubitak.gov.tr The detection limit of this method has been reported to be in the micrograms per liter (µg/L) range. tubitak.gov.tr

Another approach involves the use of chelating agents like 1-(2-benzothiazolylazo)-2-hydroxy-3-naphthoic acid (BTAHN). rsc.org The gallium-BTAHN complex can be pre-concentrated using solid-phase extraction, which significantly enhances the sensitivity of the method, allowing for detection at the nanogram per milliliter (ng/mL) level. rsc.org

The determination of gallium in environmental samples, such as water and soil, is important for monitoring pollution and understanding geochemical processes. international-agrophysics.orgnih.govtandfonline.comnih.gov Several advanced analytical techniques are employed for this purpose.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining trace and ultra-trace concentrations of gallium in various environmental matrices. nih.govnih.govuow.edu.au To overcome matrix effects and achieve very low detection limits, pre-concentration steps are often necessary. nih.govtandfonline.com For example, solid-phase extraction using chelating resins can be used to pre-concentrate gallium from seawater before ICP-MS analysis. nih.govuow.edu.au Cloud point extraction is another sample preparation technique that has been successfully applied to the determination of gallium in lake water and urine samples. tandfonline.com

For soil samples, slurry-sampling graphite-furnace atomic-absorption spectrometry (GFAAS) provides a method for direct analysis without the need for complete sample dissolution. researchgate.net

Table 3: Detection Limits of Various Analytical Methods for Gallium(III)

| Analytical Method | Sample Matrix | Detection Limit | Reference |

| Colorimetric (AuNPs) | Water | 7.6 µg/L | tubitak.gov.tr |

| Spectrophotometry (SPE) | Water/Biological | 3.1 ng/mL | rsc.org |

| ICP-OES (Cloud Point Extraction) | Water/Urine | 0.72 ng/mL | tandfonline.com |

| ICP-MS (seaFAST) | Seawater | 0.10 pmol/L | nih.gov |

| Spectrofluorimetry (OVAC) | Synthetic Solutions | 0.50 µg/L | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Emerging Research Frontiers and Future Perspectives

Synergistic Effects in Multi-Component Gallium(III) Sulfate (B86663) Hydrate (B1144303) Systems

The performance and properties of gallium(III) sulfate hydrate can be significantly enhanced when used in combination with other materials. These synergistic effects are a key area of current research, with promising results in catalysis, materials science, and biomedicine.

In the realm of catalysis, this compound, often supported on materials like silica (B1680970) gel, acts as a solid acid catalyst. thermofisher.comfishersci.nl This is particularly effective in organic synthesis, such as in the esterification of p-hydroxybenzoic acid with heptanol (B41253). Research is exploring its combination with other catalytic materials to create more robust and efficient systems for a wider range of chemical transformations.

A significant area of investigation involves the antimicrobial properties of gallium. Gallium(III) ions are known to interfere with the iron metabolism of bacteria, a "Trojan horse" strategy that hinders their growth and virulence. nih.gov Studies have shown that combining gallium compounds, such as gallium nitrate (B79036), with other antimicrobial agents can lead to synergistic effects. For example, combinations of gallium nitrate with colistin (B93849) have demonstrated enhanced activity against pathogenic bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov Similarly, gallium compounds have shown synergistic anticancer activity when used with other anticancer drugs. researchgate.net The exploration of this compound in such multi-drug systems is a promising avenue for combating antibiotic resistance and improving cancer therapies.

Furthermore, in materials science, the combination of gallium(III) sulfate with other metal sulfates is being investigated. For instance, mixing a gallium sulfate solution with zinc sulfate can lead to the precipitation of ZnGa₂O₄, a material with potential applications in electronics and photocatalysis. wikipedia.org The formation of double sulfates with alkali metals and ammonium (B1175870), which are isostructural with minerals like jarosite and alunite (B1170652), also points to the potential for creating novel materials with tailored properties. wikipedia.org

Theoretical Predictions and Experimental Validation of Novel Applications

The exploration of new applications for this compound is increasingly driven by a combination of theoretical modeling and experimental verification. Computational studies, such as those employing ab initio molecular orbital calculations, are providing valuable insights into the behavior of gallium(III) ions in aqueous solutions and their interactions with other molecules. researchgate.netrsc.org

Theoretical calculations have been used to study the hydration of gallium(III) ions, predicting the structure of species like the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. researchgate.netresearchgate.net These theoretical findings are then validated against experimental data from techniques such as Raman spectroscopy and 71-Ga NMR, providing a detailed understanding of the compound's behavior in solution. researchgate.netrsc.orgrsc.org This fundamental knowledge is crucial for designing and predicting the performance of this compound in various applications.

One of the key applications stemming from this research is in the synthesis of advanced materials. This compound serves as a precursor for the production of gallium oxide (Ga₂O₃), a wide-bandgap semiconductor with significant potential in high-power electronics and optoelectronic devices. finechem-mirea.rufinechem-mirea.ru Theoretical models can help predict the optimal conditions for the thermal decomposition of this compound to yield high-quality gallium oxide nanocrystals. finechem-mirea.ru

Furthermore, theoretical predictions are guiding the development of gallium-based materials for energy applications. For example, the use of gallium compounds in the fabrication of porous photocatalysts for hydrocarbon preparation is an active area of research. google.com Theoretical studies can help in designing the porous structure and understanding the electronic properties of these materials, while experimental work focuses on their synthesis and testing their photocatalytic activity. The use of gallium-containing nanoparticles for applications such as solar cells and fuel cells is also being explored. americanelements.com

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

In line with the growing emphasis on sustainable and environmentally friendly chemical processes, researchers are actively developing "green" methods for the synthesis of this compound. The principles of green chemistry, which include waste prevention, use of less hazardous chemicals, and energy efficiency, are being applied to the production of this important compound. nih.gov

Traditional synthesis methods often involve the reaction of gallium metal or its oxide with concentrated sulfuric acid, which can be hazardous and energy-intensive. wikipedia.org Newer, greener approaches are being explored to mitigate these issues. One such method involves the use of a precursor like hydroxygallium diacetate, which reacts with sulfuric acid under milder conditions. wikipedia.org

Another sustainable approach focuses on the efficient recovery and recycling of gallium from various industrial waste streams. The development of selective extraction and separation techniques, such as solvent extraction using ionic liquids, is crucial for a circular economy approach to gallium utilization. mdpi.com Research into the coadsorption and selective separation of gallium(III) from aqueous solutions containing other metal ions, like germanium(IV), using novel adsorbent materials is also a promising avenue. acs.org

Furthermore, the principles of green chemistry extend to the application of this compound. For instance, its use as a heterogeneous catalyst, which can be easily separated and reused, aligns with the goal of minimizing waste. thermofisher.comfishersci.nl The development of biosynthetic routes and the use of non-hazardous solvents in the synthesis and processing of gallium compounds are also active areas of research contributing to a more sustainable chemical industry. nih.gov

Interdisciplinary Research Directions Involving this compound in Advanced Technologies

The unique properties of this compound place it at the intersection of several scientific disciplines, fostering interdisciplinary research that drives innovation in advanced technologies. chemimpex.com

Materials Science and Engineering: The compound is a key precursor in the synthesis of various advanced materials. chemimpex.com Its role in producing gallium-based semiconductors is critical for the electronics industry, contributing to the development of high-efficiency solar cells and light-emitting diodes (LEDs). chemimpex.com In the field of ceramics and glass, its inclusion can enhance thermal and mechanical properties. chemimpex.com The ability to form complex structures like double sulfates opens up possibilities for designing novel functional materials. wikipedia.org

Biomedical and Pharmaceutical Sciences: The antimicrobial and anticancer properties of gallium are a major focus of interdisciplinary research. nih.govresearchgate.net The "Trojan horse" strategy, where gallium(III) mimics iron(III) to disrupt microbial metabolism, is a prime example of how chemistry and biology converge. nih.gov Research into incorporating gallium into biocompatible materials, such as chitosan-based coatings for medical implants, demonstrates the synergy between materials science and medicine to combat infections. mdpi.com The development of gallium-based drug delivery systems is another active area of investigation. chemimpex.com

Environmental Science and Technology: this compound is utilized in water treatment processes to remove heavy metals. chemimpex.com The development of more efficient and sustainable methods for water purification using gallium-based materials is an important interdisciplinary goal. Furthermore, the use of gallium oxide, derived from this compound, as a photocatalyst for degrading pollutants represents a convergence of materials science and environmental remediation.

Nanoscience and Nanotechnology: The synthesis of gallium-containing nanoparticles and nanostructures is a rapidly growing field. americanelements.comscience.gov These nanomaterials exhibit unique properties that can be harnessed for a variety of applications, from advanced catalysts and sensors to targeted drug delivery systems. The precise control over the size, shape, and composition of these nanostructures requires a deep understanding of the underlying chemistry and physics, highlighting the interdisciplinary nature of this research.

The continued exploration of this compound across these and other disciplines promises to unlock new scientific insights and technological advancements, solidifying its importance as a versatile and valuable chemical compound.

Q & A

Q. What are the established synthesis methods for Gallium(III) sulfate hydrate, and how do reaction conditions influence hydration state?

- Answer : Two primary synthesis routes are documented:

- Method 1 : Reaction of metallic gallium with sulfuric acid (H₂SO₄), producing hydrated Ga₂(SO₄)₃·xH₂O. The hydration state (e.g., 16–18 H₂O) depends on crystallization conditions .

- Method 2 : Dissolution of Ga(OH)₃ in H₂SO₄, followed by concentration and addition of ethanol/ether to precipitate Ga₂(SO₄)₃·18H₂O as octahedral crystals .

Table 1 : Synthesis Method Comparison

| Method | Starting Material | Key Steps | Hydration State | Reference |

|---|---|---|---|---|

| Ga + H₂SO₄ | Metallic Ga | Acid reaction, crystallization | Variable (x = 16–18) | |

| Ga(OH)₃ + H₂SO₄ | Ga(OH)₃ | Dissolution, solvent addition | Ga₂(SO₄)₃·18H₂O |

Factors influencing hydration include solvent composition, drying temperature, and storage humidity.

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- Thermogravimetric Analysis (TGA) : Determines hydration states by measuring mass loss during heating. Dehydration occurs at 105–110°C (loss of free water), followed by stepwise dehydration up to 360°C, forming anhydrous Ga₂(SO₄)₃ .

- X-ray Diffraction (XRD) : Confirms crystal structure and hydration state via lattice parameter comparison with reference data .

- Raman Spectroscopy : Identifies vibrational modes of [Ga(OH₂)₆]³⁺ ions (526 cm⁻¹ symmetric stretch) and sulfate interactions .

- Elemental Analysis : Quantifies Ga, S, and O content to validate stoichiometry .

Q. What PPE and waste management protocols are required when handling this compound?

- Answer :

- PPE : Lab coat, nitrile gloves, goggles, and respiratory protection (N95 mask) to prevent skin/eye contact and inhalation of dust .

- Waste Disposal : Store waste separately in sealed containers labeled "heavy metal sulfate waste." Collaborate with certified biohazard disposal firms to prevent environmental contamination .

Advanced Research Questions

Q. How can thermal decomposition profiles be accurately interpreted to determine hydration states?

- Answer : Use TGA with controlled heating rates (e.g., 5°C/min under N₂) to resolve overlapping dehydration steps:

- Step 1 (25–105°C) : Loss of free water.

- Step 2 (105–165°C) : Release of bound water, forming Ga₂(SO₄)₃·7H₂O.

- Step 3 (>165°C) : Formation of anhydrous Ga₂(SO₄)₃, which decomposes to Ga₂O₃ and SO₃ above 360°C .

Complementary Techniques : Pair TGA with differential scanning calorimetry (DSC) to correlate mass loss with enthalpy changes.

Q. How does ionic speciation in aqueous solutions affect the reactivity of this compound?

- Answer : In aqueous systems, Ga³⁺ exists as the hexaaqua ion [Ga(OH₂)₆]³⁺. Sulfate ions form outer-sphere complexes (no direct Ga–O–S bonding) or inner-sphere complexes (Ga–O–S bonding) depending on concentration:

Q. What strategies resolve discrepancies in reported hydration states across literature?

- Answer : Conflicting hydration reports (e.g., Ga₂(SO₄)₃·18H₂O vs. Ga₂H₂O₁₃S₃) arise from variable synthesis conditions. To resolve:

- Controlled Replication : Synthesize under inert atmosphere (to prevent hydrolysis) with strict humidity control.

- Multi-Method Validation : Combine TGA, XRD, and Karl Fischer titration to quantify H₂O content .

- Single-Crystal XRD : Resolve ambiguities in molecular formula by determining unit cell parameters .

Q. Can computational models predict hydration behavior and stability of this compound?

- Answer : Ab Initio Calculations (e.g., Hartree-Fock or MP2 methods) model:

- Hexaaqua Ion [Ga(OH₂)₆]³⁺ : Predicts symmetric (Th) geometry and vibrational modes (e.g., ν1 at 526 cm⁻¹ vs. experimental 526 cm⁻¹) .

- Second Hydration Shell : [Ga(OH₂)₁₈]³⁺ clusters (T symmetry) explain strong H-bonding between first and second hydration shells .

Applications : Simulate dehydration pathways or ligand substitution kinetics to guide experimental design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.